molecular formula C30H58O2 B14464526 Tetradecyl hexadec-2-enoate CAS No. 71801-83-7

Tetradecyl hexadec-2-enoate

Cat. No.: B14464526
CAS No.: 71801-83-7
M. Wt: 450.8 g/mol
InChI Key: XHMKKJDJWWEVOG-UHFFFAOYSA-N
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Description

Tetradecyl hexadec-2-enoate is a synthetic or naturally occurring ester composed of a tetradecyl (C14) alcohol moiety esterified with hexadec-2-enoic acid, a 16-carbon unsaturated fatty acid featuring a double bond at the second carbon position. The compound’s structure can be represented as CH2=CH-(CH2)13-COO-(CH2)13CH3.

Properties

CAS No.

71801-83-7

Molecular Formula

C30H58O2

Molecular Weight

450.8 g/mol

IUPAC Name

tetradecyl hexadec-2-enoate

InChI

InChI=1S/C30H58O2/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30(31)32-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h26,28H,3-25,27,29H2,1-2H3

InChI Key

XHMKKJDJWWEVOG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)C=CCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetradecyl hexadec-2-enoate can be synthesized through the esterification reaction between tetradecyl alcohol and hexadec-2-enoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes. These processes use large-scale reactors and efficient separation techniques to ensure high yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Tetradecyl hexadec-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tetradecyl hexadec-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tetradecyl hexadec-2-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

The following table and analysis compare tetradecyl hexadec-2-enoate with six structurally related compounds, emphasizing molecular features, sources, and functional differences.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Molecular Formula Molecular Weight Functional Groups Source/Application Key Properties References
This compound C30H58O2 458.79* Ester, double bond (C2) Not specified (inferred synthetic) High lipophilicity (estimated), potential pheromone or surfactant use
Tetradecyl tetradecanoate C28H56O2 424.75 Saturated ester Pheromone in Euglossa imperialis bees High prevalence (87% in blends), stability due to saturation
Methyl tetradec-2-ynoate C15H26O2 238.37 Ester, triple bond (C2) Laboratory chemical XLogP3: 6.4 (high lipophilicity), triple bond increases rigidity
Hexadec-2-ene C16H32 224.43 Alkene (C2) Hydrocarbon research Reactivity in polymerization or oxidation due to double bond
Sodium tetradecyl sulfate C14H29NaO4S 316.43 Sulfate (ionic) Antibacterial agent Surfactant properties, water solubility due to ionic nature
Phthalic acid butyl tetradecyl ester C26H42O4 418.61 Diester, aromatic Plasticizer (inferred) Enhanced thermal stability from aromatic backbone

*Molecular weight estimated based on structural similarity.

Structural and Functional Insights

Saturated vs. Unsaturated Esters
  • Tetradecyl tetradecanoate (C28H56O2): As a saturated ester, it exhibits higher thermal and oxidative stability compared to unsaturated analogs. Its prevalence in bee pheromone blends (87%) underscores its role as a stable signaling molecule .
  • This compound: The C2 double bond introduces conformational flexibility and lower melting points compared to saturated counterparts. This unsaturation may enhance interactions in biological systems (e.g., cell membrane permeability).
Triple Bond vs. Double Bond
Ionic vs. Neutral Esters
  • Sodium tetradecyl sulfate (C14H29NaO4S): As an ionic surfactant, it contrasts sharply with neutral esters. Its antibacterial activity in sub-fraction F3a highlights the role of ionic groups in disrupting microbial membranes .
Aromatic vs. Aliphatic Esters
  • Phthalic acid butyl tetradecyl ester (C26H42O4): The aromatic phthalic acid backbone provides rigidity and UV stability, making it suitable for industrial applications like plasticizers, unlike aliphatic esters .

Key Research Findings

Pheromone Blends: Tetradecyl tetradecanoate’s dominance in bee pheromones (87% occurrence) suggests that saturated esters are evolutionarily favored for stability in environmental signaling .

Lipophilicity Trends: Methyl tetradec-2-ynoate’s higher XLogP3 (6.4) compared to inferred values for this compound (~5–6) indicates that triple bonds enhance lipid solubility more than double bonds .

Industrial Applications : Phthalic acid esters’ thermal stability contrasts with the reactivity of aliphatic unsaturated esters, which may degrade under UV exposure .

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